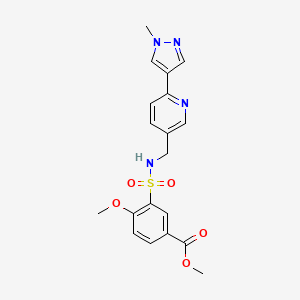

甲酸甲酯4-甲氧基-3-(N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)磺酰氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves multiple steps, including ring opening and closure reactions, and employs techniques like domino 1,3-dipolar cycloaddition and elimination. For instance, the synthesis of novel derivatives such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine from precursors has been reported (Halim & Ibrahim, 2022). These methods often employ catalysis and solvent-free conditions for improved yields and environmental sustainability.

Molecular Structure Analysis

The molecular structure of related compounds has been established through elemental analysis and spectral data, with theoretical calculations performed using methods like DFT to confirm the stability and electronic properties. For example, analyses have shown the high reactivity of certain positions for nucleophilic attack, and thermodynamic parameters have confirmed the stability of synthesized structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds in this class have shown potential as tubulin polymerization inhibitors, indicating a promising antiproliferative activity towards human cancer cells without significant antimicrobial and antimalarial activities (Minegishi et al., 2015). The presence of specific functional groups, such as methoxy and methoxycarbonyl, is essential for their biological activity.

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting point, and crystalline structure, are crucial for their application and have been investigated through methods like X-ray diffraction. These studies provide insight into the crystal packing and molecular interactions within the structure, influencing the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are key to understanding the compound's potential applications. For instance, the polarographic studies of pyrazole derivatives in different solvents reveal the electrochemical behavior and the reduction process, which is critical for designing new compounds with desired properties (Seth et al., 1981).

科学研究应用

合成应用和化学转化

高度官能化杂环的支架:合成烷基4-(二乙氧甲基)-3-吡啶-3-基异噁唑-5-羧酸酯展示了类似化合物作为新高度官能化杂环支架开发的实用性。这个过程涉及多米诺1,3-偶极环加成和消除,展示了该化合物在构建复杂分子结构中的潜力 (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005)。

杂环系统的合成:类似于研究化合物的化合物被用于合成杂环系统,包括3-氨基-4H-吡啶-[1,2-a]嘧啶-4-酮,展示了它们作为多功能试剂在制备N3-保护氨衍生物和其他复杂杂环中的作用 (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997)。

量子研究和非线性光学性质:对新型5-(6-羟基-4-甲氧基-1-苯并呋喃-5-基甲酰)-6-氨基-3-甲基-1H-吡唑并[3,4-b]吡啶的研究,与查询化合物具有结构相似性,涉及量子研究、非线性光学(NLO)性质和热力学参数,突显了该化合物在先进材料科学中的潜力 (S. A. Halim, M. Ibrahim, 2022)。

卡瓦内酮和天然产物合成:从天然来源提取和表征卡瓦内酮和苯甲酸衍生物,包括与查询分子结构相关的化合物,强调了它在发现和合成天然产物以及潜在药物应用中的相关性 (B. F. Mazzeu et al., 2017)。

抗增殖活性和微管聚合抑制:从一系列合成化合物中鉴定出甲基3-((6-甲氧基-1,4-二氢吲哚[1,2-c]吡唑-3-基)氨基)苯甲酸酯作为微管聚合抑制剂,说明这类分子在抗增殖应用和癌症研究中的潜力 (Hidemitsu Minegishi et al., 2015)。

作用机制

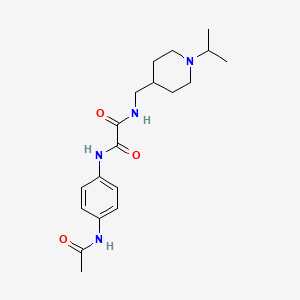

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib affects various biochemical pathways involved in cell growth and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .

Pharmacokinetics

It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of RET by Pralsetinib results in the suppression of cell growth and proliferation . This makes it particularly effective against cancers driven by RET mutations and fusions . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations compared to other multi-kinase inhibitors .

Action Environment

The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action and efficacy

属性

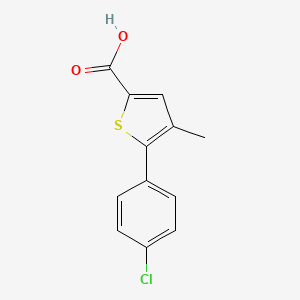

IUPAC Name |

methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEBEOXWKJGBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)

![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)